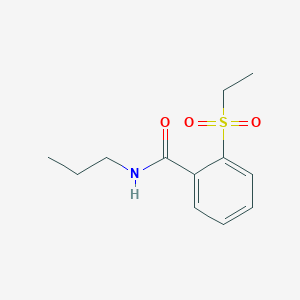

2-(ethylsulfonyl)-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfonyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-9-13-12(14)10-7-5-6-8-11(10)17(15,16)4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODIGHRGWGHRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1S(=O)(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethylsulfonyl N Propylbenzamide

Classical Approaches to Benzamide (B126) Formation and Functionalization

The formation of the N-propylbenzamide core of the target molecule relies on well-established amidation reactions, while the specific substitution pattern is achieved through regioselective functionalization of the aromatic ring.

Amidation Reactions and Variations

The synthesis of benzamides is a cornerstone of organic synthesis, traditionally achieved by the reaction of a benzoic acid derivative with an amine. The most common method involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the amine.

A primary route to 2-(ethylsulfonyl)-N-propylbenzamide involves the direct amidation of 2-(ethylsulfonyl)benzoic acid with propylamine (B44156). This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, 2-(ethylsulfonyl)benzoyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with propylamine, typically in the presence of a base to neutralize the HCl byproduct, affords the desired N-propylbenzamide.

Alternatively, direct coupling of the carboxylic acid and amine can be facilitated by a variety of coupling agents. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions than the acyl chloride route. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

A related approach has been demonstrated in the high-yield synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide, where a saccharin (B28170) intermediate is ring-opened by propylamine under ultrasonic cavitation, achieving a 94% yield. mdpi.com This highlights the utility of tailored starting materials for efficient amidation.

Regioselective Functionalization of the Benzene (B151609) Ring

Achieving the desired 1,2-substitution pattern on the benzene ring, with the ethylsulfonyl and N-propylcarbamoyl groups in the ortho position to each other, is a critical aspect of the synthesis. The regioselectivity of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring.

In the synthesis of this compound, the key precursor is 2-(ethylsulfonyl)benzoic acid. The synthesis of this precursor dictates the regiochemistry of the final product. A plausible synthetic route to 2-(ethylsulfonyl)benzoic acid starts with 2-mercaptobenzoic acid. The thiol group can be ethylated to give 2-(ethylthio)benzoic acid. Subsequent oxidation of the thioether to the corresponding sulfone yields 2-(ethylsulfonyl)benzoic acid. The oxidation of o-(arylthio)benzoic acids has been studied, though it can sometimes lead to side products. rsc.org

The directing effects of the carboxyl and the ethylsulfonyl groups are crucial. Both are meta-directing and deactivating groups. Therefore, introducing one of these groups onto a benzene ring already bearing the other would likely lead to substitution at the meta position, not the desired ortho position. This underscores the importance of starting with a precursor where the 1,2-substitution pattern is already established, such as 2-mercaptobenzoic acid or a related compound.

Introduction of the Ethylsulfonyl Moiety

The ethylsulfonyl group is a key functional group in the target molecule. Its introduction can be achieved through various sulfonylation strategies or by building upon a precursor that already contains a sulfur-based functional group.

Sulfonylation Strategies and Reaction Conditions

Direct sulfonylation of a substituted benzene ring is a common method for introducing a sulfonyl group. This is typically achieved through electrophilic aromatic substitution using a sulfonating agent. For the synthesis of precursors to 2-(ethylsulfonyl)benzoic acid, one could envision the sulfonation of a suitable benzoic acid derivative. However, controlling the regioselectivity to obtain the ortho-substituted product can be challenging.

A more controlled approach involves the oxidation of a pre-installed thioether. As mentioned previously, the synthesis can commence with 2-(ethylthio)benzoic acid. The oxidation of the thioether to the sulfone can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions for such oxidations are generally mild and proceed with high yields.

The table below summarizes typical conditions for the oxidation of a thioether to a sulfone.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| H₂O₂ / Acetic Acid | Acetic Acid | 80-100 | 2-6 | 85-95 |

| m-CPBA | Dichloromethane | 0 - 25 | 1-4 | >90 |

| Potassium Permanganate | Acetone/Water | 0 - 25 | 1-3 | 70-90 |

Precursor Synthesis and Derivatization Pathways

The synthesis of the key precursor, 2-(ethylsulfonyl)benzoic acid, is pivotal. A reliable route starts from 2-mercaptobenzoic acid, which is commercially available. Ethylation of the thiol can be achieved using an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This nucleophilic substitution reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Once 2-(ethylthio)benzoic acid is obtained, it can be oxidized to 2-(ethylsulfonyl)benzoic acid as described in the previous section. This precursor is a stable, crystalline solid that can be purified by recrystallization. The availability of 2-(propylsulfonyl)benzoic acid from commercial suppliers also suggests a well-established synthetic route for this class of compounds. bldpharm.com

An alternative conceptual approach could involve a Friedel-Crafts acylation of ethylbenzene (B125841) with phthalic anhydride (B1165640) to produce 2-(4'-ethylbenzoyl)benzoic acid, as has been documented. patsnap.com However, this would lead to a different substitution pattern and would require significant synthetic modifications to achieve the desired 2-(ethylsulfonyl) isomer.

Optimization of Synthetic Yields and Purity Profiles

To ensure an efficient and scalable synthesis of this compound, optimization of reaction conditions and purification methods is essential.

For the amidation step, the choice of coupling agent and reaction solvent can significantly impact the yield. A screening of different coupling agents and solvents, as presented in the table below, can identify the optimal conditions. The data is modeled on typical amidation reactions.

| Coupling Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| SOCl₂ | - | Toluene | 80 | 2 | 85 |

| EDC | HOBt | Dichloromethane | 25 | 12 | 90 |

| HATU | DIPEA | DMF | 25 | 6 | 95 |

| DCC | DMAP | Dichloromethane | 25 | 12 | 88 |

The purity of the final product is critical. Common impurities in this synthesis could include unreacted 2-(ethylsulfonyl)benzoic acid, byproducts from the coupling reaction, and side products from the amidation. Purification is typically achieved through a combination of techniques.

After the reaction is complete, an aqueous workup is usually performed to remove water-soluble impurities. The crude product can then be purified by recrystallization. Based on the synthesis of the analogous compound 2-(N-allylsulfamoyl)-N-propylbenzamide, ethanol (B145695) is an effective solvent for recrystallization, yielding a high-purity crystalline product. mdpi.com

Column chromatography is another powerful purification technique that can be employed if recrystallization is insufficient to remove all impurities. A silica (B1680970) gel column with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can effectively separate the desired product from closely related impurities. The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Emerging Green Chemistry Approaches in this compound Synthesis

The synthesis of amide bonds is a cornerstone of chemical and pharmaceutical manufacturing. ucl.ac.uk Traditional methods, however, often rely on stoichiometric activating agents such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts (e.g., HATU), which generate significant amounts of chemical waste and are atom-uneconomical. ucl.ac.uksciepub.com In response, the principles of green chemistry—which advocate for the reduction or elimination of hazardous substances, the use of catalysts, and improved energy efficiency—are increasingly guiding the development of new synthetic routes. chemmethod.com While specific research on green synthetic pathways for this compound is not extensively documented, established green methodologies for the synthesis of benzamides and other structurally related amides offer a clear framework for its cleaner production. These emerging approaches focus on enhancing reaction efficiency and minimizing environmental impact through technologies like sonochemistry and advanced catalytic systems. ijariie.commdpi.com

Sonochemistry, the application of high-frequency ultrasound to chemical reactions, has emerged as a powerful tool in green organic synthesis. ijariie.com The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. organic-chemistry.org This collapse generates localized hot spots with transient high temperatures and pressures, which can dramatically accelerate reaction rates, often under milder bulk conditions than conventional heating. ijariie.comsid.ir

The use of ultrasound has been shown to be highly effective for amide synthesis, offering advantages such as significantly shorter reaction times, increased yields, and simplified procedures. nih.govorgchemres.org For instance, the direct condensation of benzoic acids and amines has been successfully carried out under ultrasonic irradiation, providing a green and rapid pathway to benzamide derivatives. researchgate.net

A compelling case for the applicability of this method to this compound is the successful synthesis of the structurally analogous compound, 2-(N-allylsulfamoyl)-N-propylbenzamide. mdpi.com Researchers developed a one-pot, three-component reaction performed under ultrasonic cavitation at room temperature, which achieved an excellent isolated yield of 94%. mdpi.com This demonstrates the potential of sonochemistry to efficiently construct the N-propylbenzamide core even with a sulfonamide substituent at the ortho position. The benefits of this approach include operational simplicity, speed, and high efficiency, avoiding the need for harsh reagents or prolonged heating. mdpi.com

Table 1: Comparison of Conventional vs. Sonochemical Methods for Aryl Amide Synthesis This table presents generalized findings from studies on aryl amide synthesis to illustrate the typical enhancements offered by sonochemical methods.

| Parameter | Conventional Method (Silent/Stirring) | Sonochemical Method (Ultrasonic Irradiation) | Reference |

| Reaction Time | Several hours to >24 hours | 15 minutes to 2.5 hours | ijariie.comorgchemres.org |

| Reaction Yield | Moderate to Good (Varies) | Good to Excellent (78-95%) | ijariie.comorgchemres.org |

| Conditions | Often requires heating/reflux | Ambient/Room Temperature | ijariie.comresearchgate.net |

| Energy Input | Sustained thermal energy | Localized acoustic energy |

Catalytic Systems for Improved Efficiency

The development of catalytic methods for direct amide formation from carboxylic acids and amines is a primary goal in green chemistry, as it avoids the poor atom economy of classic coupling reagents. ucl.ac.ukrsc.org These catalytic approaches can be broadly categorized into organocatalysis, metal catalysis, and biocatalysis.

Organocatalysis with Boric Acid: Boric acid has been identified as a simple, inexpensive, and environmentally benign organocatalyst for direct amidation. sciepub.comresearchgate.net It facilitates the reaction between a carboxylic acid and an amine, typically with azeotropic removal of water. sciepub.com The mechanism is believed to involve the in-situ formation of a catalytically active mixed anhydride, which is then attacked by the amine to form the amide and regenerate the boric acid catalyst. sciepub.com

Studies on the amidation of benzoic acid have demonstrated that increasing the catalyst loading of boric acid can significantly reduce reaction times. For example, a reaction that required 20 hours with 1 mol% of boric acid could be completed in just 8 hours by increasing the catalyst amount to 10 mol%, without a significant drop in yield. sciepub.com This presents a tunable and greener alternative to traditional methods for the synthesis of benzamides like this compound.

Table 2: Effect of Boric Acid Catalyst Loading on Amidation Reaction (Based on the amidation of benzoic acid and benzylamine (B48309) as a model reaction)

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |

| 1 | 1 | 20 | 89 | sciepub.com |

| 2 | 10 | 8 | ~88 | sciepub.com |

| 3 | 25 | 8 | ~88 | sciepub.com |

| 4 | 50 | 5 | ~84 | sciepub.com |

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green chemical processes. nih.gov For amide bond formation, lipases, such as Candida antarctica lipase (B570770) B (CALB), have proven to be powerful biocatalysts. nih.gov CALB can effectively catalyze the direct amidation of free carboxylic acids with various amines in anhydrous organic media. nih.gov Research has shown that this enzymatic method can achieve excellent conversions (>92%) and yields (>90%) for a wide range of substrates in as little as 90 minutes at 60 °C. nih.gov The application of biocatalysts like CALB could provide a highly sustainable and efficient route for the synthesis of this compound, minimizing solvent use and by-product formation. rsc.org

Advanced Spectroscopic Characterization Principles and Theoretical Structural Elucidation of 2 Ethylsulfonyl N Propylbenzamide

Principles of Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. core.ac.ukslideshare.net It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. slideshare.net The absorption of radiofrequency radiation promotes nuclei from the lower to the higher energy state, and the frequency at which this occurs is known as the resonance frequency. core.ac.uk

The resonance frequency is highly sensitive to the local electronic environment of each nucleus, a phenomenon described by the chemical shift (δ), measured in parts per million (ppm). core.ac.ukethernet.edu.et This allows for the differentiation of chemically non-equivalent nuclei within the molecule. Further structural information is derived from spin-spin coupling, where the magnetic field of one nucleus influences its neighbors through the bonding electrons, causing signal splitting (multiplicity). The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). core.ac.ukethernet.edu.et

For a complete structural elucidation of 2-(ethylsulfonyl)-N-propylbenzamide, a suite of NMR experiments would be employed:

¹H NMR: Provides information on the number, environment, and connectivity of protons.

¹³C NMR: Shows the number and electronic environment of all carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. core.ac.uk

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the proton-proton connectivity within the ethyl and propyl chains. core.ac.uk

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. core.ac.uk

2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the structural fragments, such as linking the propyl group to the amide nitrogen and the ethylsulfonyl group to the benzene (B151609) ring. core.ac.ukresearchgate.net

Based on established principles, the predicted NMR data for this compound are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H (4 protons) | ~7.5-8.2 | m | ~128-140 |

| Amide N-H | ~8.5 (broad) | t | - |

| Propyl-CH₂ (N-CH₂) | ~3.3-3.5 | q | ~42 |

| Propyl-CH₂ (middle) | ~1.5-1.7 | sextet | ~23 |

| Propyl-CH₃ | ~0.9-1.0 | t | ~11 |

| Sulfonyl-CH₂ | ~3.2-3.4 | q | ~53 |

| Sulfonyl-CH₃ | ~1.2-1.4 | t | ~7 |

| Carbonyl C=O | - | - | ~168 |

Vibrational Spectroscopy Analysis (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. researchgate.net IR spectroscopy measures the absorption of infrared light that excites molecular vibrations (stretching, bending, rocking), while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net The two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

For this compound, key functional groups will produce characteristic bands:

Amide Group: A strong C=O stretching vibration is expected, along with N-H stretching and bending modes. ssbodisha.ac.in

Sulfonyl Group (SO₂): Two strong and distinct stretching vibrations (asymmetric and symmetric) are characteristic of this group. researchgate.net

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region are anticipated.

Aliphatic Chains: C-H stretching and bending vibrations from the ethyl and propyl groups will be present.

Low-frequency Raman spectroscopy can also provide insight into the lattice vibrations, which are related to the crystal packing and intermolecular interactions in the solid state. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3400-3200 | Medium |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Medium-Strong |

| C=O (Amide I) | Stretching | 1680-1640 | Strong |

| N-H (Amide II) | Bending | 1570-1515 | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Variable |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350-1300 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1160-1120 | Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. The fragmentation of N-alkylbenzamides and sulfonamides often follows predictable pathways. nih.govnih.govresearchgate.netnih.gov

For this compound (Molecular Formula: C₁₂H₁₇NO₃S, Molecular Weight: 255.33 g/mol ), the following fragmentation pathways are plausible:

Formation of a benzoyl cation: Cleavage of the amide C-N bond can lead to a resonance-stabilized benzoyl-type cation. youtube.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the propyl group.

Cleavage of the sulfonyl group: Loss of the ethyl group or the entire ethylsulfonyl radical.

McLafferty Rearrangement: While possible, this rearrangement involving the propyl chain may be less favorable than other fragmentation routes. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 255 | [C₁₂H₁₇NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 226 | [M - C₂H₅]⁺ | Loss of ethyl radical from sulfonyl group |

| 184 | [C₇H₆O₃S]⁺˙ | Cleavage of amide C-N bond with H transfer |

| 141 | [C₇H₅O₂S]⁺ | Benzoyl-sulfonyl cation |

| 105 | [C₇H₅O]⁺ | Formation of benzoyl cation after cleavage of C-S bond and rearrangement |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage at the N-propyl group |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. ssbodisha.ac.in It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the arrangement of molecules within the crystal lattice (crystal packing), which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com

While specific experimental data for this compound is not available, analysis of the closely related compound 2-(N-allylsulfamoyl)-N-propylbenzamide reveals key expected structural features. mdpi.com A crucial feature would likely be the formation of an intramolecular hydrogen bond between the amide proton (N-H) and one of the sulfonyl oxygen atoms. This interaction significantly influences the conformation, creating a pseudo-six-membered ring structure. mdpi.com

The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds, potentially involving the amide carbonyl oxygen and aromatic C-H donors, as well as C-H···π interactions. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound (based on analogue data)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Intramolecular N-H···O=S hydrogen bond |

| Packing Forces | Intermolecular C-H···O hydrogen bonds, C-H···π interactions |

Note: These parameters are hypothetical and based on the analysis of similar reported structures. mdpi.com

Ultraviolet-Visible Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ijcrt.org The technique is particularly useful for analyzing compounds containing chromophores, which are typically unsaturated functional groups or aromatic systems.

The primary chromophore in this compound is the benzoyl system. Aromatic and carbonyl groups give rise to characteristic electronic transitions:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in π-bonding orbitals to π-antibonding orbitals. The benzene ring and the C=O group contribute to these transitions. researchgate.net

n → π transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π-antibonding orbital. rsc.org

The presence of the electron-withdrawing ethylsulfonyl group on the aromatic ring may cause a slight shift in the absorption maxima compared to an unsubstituted benzamide (B126).

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Expected λₘₐₓ (nm) | Description |

|---|---|---|

| π → π | ~230-270 | High-intensity band associated with the benzoyl chromophore. researchgate.net |

| n → π | ~300-340 | Low-intensity band associated with the carbonyl group. rsc.org |

Computational Chemistry and Molecular Modeling of 2 Ethylsulfonyl N Propylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed examination of a molecule's electronic structure. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(ethylsulfonyl)-N-propylbenzamide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be performed to find the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

The optimized geometry would reveal key structural parameters. For instance, the orientation of the ethylsulfonyl group relative to the benzene (B151609) ring and the conformation of the N-propyl amide side chain would be determined. It is anticipated that the presence of the bulky ethylsulfonyl group at the ortho position would induce some steric strain, potentially leading to a non-planar arrangement between the phenyl ring and the amide group.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| Total Energy | [Value] a.u. | Indicates the overall stability of the molecule. |

| Dipole Moment | [Value] Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. |

| Polarizability | [Value] a.u. | Describes the deformability of the electron cloud in an electric field. |

| Ionization Potential | [Value] eV | The energy required to remove an electron, indicating its susceptibility to oxidation. |

| Electron Affinity | [Value] eV | The energy released upon gaining an electron, indicating its susceptibility to reduction. |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amide nitrogen, while the LUMO is likely to be centered on the electron-withdrawing ethylsulfonyl group and the carbonyl carbon of the amide. The distribution of these orbitals dictates where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) | Reactivity Implication |

| HOMO | [Value] | Susceptibility to electrophilic attack. |

| LUMO | [Value] | Susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | [Value] | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of positive, negative, and neutral electrostatic potential. Red colors typically represent electron-rich, negative potential regions (attractive to electrophiles), while blue colors represent electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow indicate regions of intermediate potential.

In the MEP map of this compound, the oxygen atoms of the sulfonyl and carbonyl groups are expected to be the most electron-rich (red) regions, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the N-H group and the aromatic ring are expected to show positive potential (blue). This visualization is crucial for understanding non-covalent interactions and predicting sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding, and for determining the charge distribution on each atom.

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy surface.

The key dihedral angles to consider in this compound would be those around the C(aryl)-S bond, the S-C(ethyl) bond, the C(aryl)-C(amide) bond, the C(amide)-N bond, and the bonds within the N-propyl chain. The resulting energy landscape would show various local minima, corresponding to different stable conformers, and the transition states that connect them. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution. This information is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Intermolecular Interactions and Supramolecular Assembly Prediction

In the solid state or in solution, molecules of this compound will interact with each other to form larger assemblies. Understanding these intermolecular interactions is key to predicting the crystal structure, solubility, and other macroscopic properties.

The primary intermolecular interactions expected for this molecule include:

Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl and carbonyl groups can act as hydrogen bond acceptors. This could lead to the formation of chains or dimeric structures.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that contributes to the stability of the crystal lattice.

Hydrogen Bonding Network Characterization

Hydrogen bonds are pivotal in determining the supramolecular assembly of molecules in the crystalline state and are fundamental to ligand-receptor interactions. For this compound, the amide group (-CONH-) provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The sulfonyl group (-SO2-) also presents two strong hydrogen bond acceptor sites (the oxygen atoms).

Computational analysis, typically using Density Functional Theory (DFT), can be employed to characterize the hydrogen bonding network. By optimizing the geometry of a cluster of molecules, it is possible to identify and quantify the strength and geometry of these bonds. The primary hydrogen bond anticipated would be an N-H···O=C interaction between the amide groups of adjacent molecules, forming chains or dimers. Additionally, weaker C-H···O hydrogen bonds involving the ethyl and propyl chains or the benzene ring may further stabilize the crystal packing.

Table 1: Hypothetical Hydrogen Bond Geometries for this compound (Illustrative data based on typical computational chemistry findings)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N-H···O=C | 1.01 | 1.85 | 2.86 | 175.0 |

| C(aromatic)-H···O=S | 1.08 | 2.45 | 3.50 | 160.2 |

| C(propyl)-H···O=S | 1.09 | 2.50 | 3.55 | 158.5 |

D: Donor atom, A: Acceptor atom, Å: Angstrom

C-H···π and Other Non-Covalent Interactions

These interactions are typically characterized by analyzing the geometry of the interacting fragments, specifically the distance from the hydrogen atom to the centroid of the aromatic ring and the angle of the C-H vector relative to the plane of the ring. Quantum theory of atoms in molecules (QTAIM) analysis can further confirm the presence of these interactions by identifying bond critical points between the involved atoms.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.

For this compound, this analysis would reveal the relative importance of different types of interactions in directing the crystal packing. The resulting 2D fingerprint plots provide a quantitative summary of these interactions. A hypothetical breakdown of these contributions is presented below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Illustrative data)

| Interaction Type | Percentage Contribution (%) |

| H···H | 55.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 15.0 |

| S···H/H···S | 3.5 |

| N···H/H···N | 1.0 |

This illustrative data suggests that the packing is dominated by hydrogen-hydrogen contacts, followed by oxygen-hydrogen contacts, which is typical for organic molecules rich in hydrogen atoms.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor target. This method is instrumental in drug discovery for identifying potential biological targets and for predicting the binding affinity of a molecule.

For this compound, docking simulations would involve placing the molecule into the binding site of a selected protein. The simulation algorithm then samples a wide range of conformations and orientations of the ligand within the binding site, calculating a scoring function to estimate the binding energy for each pose. A lower binding energy generally indicates a more favorable interaction. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target (Illustrative data)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibitory Constant (Ki) (nM) | 450 |

| Interacting Residues | MET793 (H-bond), LEU718 (hydrophobic), VAL726 (hydrophobic) |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound, both in a solvent and when bound to a protein target, can provide deep insights. In a solvent, it can reveal the molecule's conformational preferences and flexibility. When simulating the ligand-protein complex, MD can assess the stability of the docked pose, showing how the interactions evolve over time. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Ethylsulfonyl N Propylbenzamide and Its Analogues

Impact of Benzamide (B126) Core Modifications on Molecular Activity and Properties

The benzamide core of 2-(ethylsulfonyl)-N-propylbenzamide serves as a crucial scaffold, and modifications to this aromatic ring can significantly impact the molecule's interaction with biological targets and its physicochemical properties. Research on related benzamide-containing compounds has shown that the nature, position, and number of substituents on the phenyl ring can modulate activity.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, which can, in turn, affect its binding affinity to a target protein. In a series of benzimidazole (B57391) derivatives, the substitution pattern on the benzoyl moiety was found to be critical for their anti-inflammatory activity. Similarly, in the context of this compound analogues, altering the substitution on the benzamide ring is a key strategy for optimization.

Consider the hypothetical data in the table below, which illustrates potential impacts of modifying the benzamide core on a generic biological activity (e.g., enzyme inhibition).

| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC₅₀, nM) |

| 1 (Parent) | H | H | H | H | 150 |

| 2 | F | H | H | H | 120 |

| 3 | H | Cl | H | H | 95 |

| 4 | H | H | OCH₃ | H | 250 |

| 5 | H | H | H | NO₂ | 75 |

This hypothetical data suggests that small, electron-withdrawing groups like fluorine and chlorine at the R1 and R2 positions may enhance activity. Conversely, a bulky, electron-donating methoxy (B1213986) group at the R3 position could be detrimental. A potent electron-withdrawing nitro group at the R4 position might significantly improve activity. These trends highlight the sensitivity of the benzamide core to substitution.

Influence of N-Propyl Chain Substitutions on Chemical and Biological Interactions

The N-propyl group attached to the amide nitrogen plays a vital role in the molecule's interaction with its biological target. This aliphatic chain can engage in hydrophobic interactions within a binding pocket. The length, branching, and substitution of this chain can influence both the potency and the pharmacokinetic properties of the compound.

Studies on similar amide-containing molecules have demonstrated that varying the N-alkyl substituent can fine-tune binding affinity. For example, in a series of N-acyl-L-homophenylalanine derivatives, the nature of the N-alkyl group was critical for their inhibitory activity against certain enzymes.

The following table presents a hypothetical exploration of how modifications to the N-propyl chain of this compound might affect its biological activity.

| Compound | N-Alkyl Group | Biological Activity (IC₅₀, nM) |

| 1 (Parent) | n-propyl | 150 |

| 6 | ethyl | 200 |

| 7 | isopropyl | 130 |

| 8 | n-butyl | 100 |

| 9 | cyclopropylmethyl | 80 |

From this hypothetical data, we can infer that increasing the chain length from ethyl to n-butyl may be favorable, potentially allowing for more extensive hydrophobic interactions. The introduction of a branched isopropyl group could offer a slight improvement over the linear propyl chain, suggesting a specific shape requirement in the binding pocket. A cyclopropylmethyl group, with its rigid and conformationally constrained nature, might provide an even better fit, leading to enhanced activity.

Role of the Ethylsulfonyl Group in Modulating Molecular Recognition and Bioactivity

The ethylsulfonyl group at the 2-position of the benzamide ring is a key determinant of the molecule's electronic character and its ability to form specific interactions, such as hydrogen bonds. The sulfur atom in its high oxidation state makes the sulfonyl group a strong electron-withdrawing group and a potential hydrogen bond acceptor.

The importance of sulfonyl groups in medicinal chemistry is well-established, often contributing to improved potency and pharmacokinetic profiles. For example, in a series of benzimidazole derivatives, a sulfonyl group at the C5 position was found to be crucial for their activity as CB2-receptor agonists. mdpi.com

To illustrate the significance of the ethylsulfonyl moiety, consider the hypothetical data in the table below, which compares analogues with different groups at the 2-position.

| Compound | 2-Position Substituent | Biological Activity (IC₅₀, nM) |

| 1 (Parent) | -SO₂CH₂CH₃ | 150 |

| 10 | -SO₂CH₃ | 180 |

| 11 | -SO₂Ph | 220 |

| 12 | -S-CH₂CH₃ | 450 |

| 13 | -C(O)CH₂CH₃ | 300 |

This hypothetical data underscores the importance of the ethylsulfonyl group. Replacing the ethyl with a methyl group might slightly decrease activity, suggesting that the size of the alkyl group attached to the sulfone is of some importance. A bulky phenylsulfonyl group could be detrimental to activity, possibly due to steric hindrance. The significantly lower activity of the thioether and ketone analogues highlights the specific requirement for the sulfonyl group, likely due to its hydrogen bonding capacity and strong electron-withdrawing nature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

A typical 3D-QSAR study involves aligning a set of molecules and calculating steric and electrostatic fields around them. nih.gov These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a model that can predict the activity of new compounds. nih.gov

For the this compound series, a QSAR model could be developed using a training set of synthesized analogues with known biological activities. The model would likely identify key regions where steric bulk is either favored or disfavored and where positive or negative electrostatic potential is important for activity.

A hypothetical QSAR model for this series might reveal the following:

Steric Fields: A region of favorable steric bulk near the N-propyl chain, and a region of unfavorable steric bulk around the 4-position of the benzamide ring.

Electrostatic Fields: A region of favorable negative electrostatic potential near the sulfonyl oxygen atoms, and a region of favorable positive electrostatic potential near the amide N-H group.

Such a model would provide valuable predictive insights, guiding the design of more potent analogues. For example, it might suggest that adding a small, hydrophobic substituent to the N-propyl chain and an electron-withdrawing group at the 5-position of the benzamide ring could lead to a significant increase in biological activity.

Mechanistic Investigations of Biological Interactions: Preclinical and in Vitro Studies of 2 Ethylsulfonyl N Propylbenzamide

Elucidation of Enzyme Inhibition Mechanisms

The biological activity of 2-(ethylsulfonyl)-N-propylbenzamide, a compound featuring both a benzamide (B126) and a sulfonamide group, has been primarily investigated through its interaction with various enzymes. These studies reveal a pattern of inhibition that is characteristic of its structural class.

Kinetic Analysis of Enzyme-Compound Interactions (e.g., α-glucosidase, α-amylase, carbonic anhydrase)

Kinetic studies on structurally related sulfonamide and benzamide derivatives have demonstrated significant inhibitory activity against key enzymes such as carbonic anhydrases and α-glucosidase.

Carbonic Anhydrase (CA): Benzenesulfonamides are well-documented inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Kinetic analyses show that these compounds can inhibit the physiologically dominant hCA II isoform with inhibition constants (Kᵢ) often in the low nanomolar range. mdpi.commdpi.com For instance, various benzamide-4-sulfonamides have shown Kᵢ values against hCA II ranging from subnanomolar to low nanomolar concentrations. nih.gov Similarly, inhibition of the hCA I isoform is also observed, though often with slightly lower potency than for hCA II, with Kᵢ values typically in the range of 5.3 to 334 nM for related compounds. nih.gov The inhibition mechanism of sulfonamides against carbonic anhydrase is generally non-competitive and reversible. youtube.com

α-Glucosidase and α-Amylase: Benzamide derivatives have also been evaluated for their inhibitory effects on carbohydrate-hydrolyzing enzymes. Various novel benzimidazole-amide and phthalimide-based derivatives have shown potent in vitro α-glucosidase inhibitory activity, with IC₅₀ values significantly lower than the standard drug acarbose. nih.govnih.gov For example, some series of derivatives have reported IC₅₀ values against α-glucosidase ranging from approximately 28.0 µM to 663.7 µM. nih.gov Kinetic studies of potent derivatives have revealed both competitive and mixed-type inhibition patterns against α-glucosidase. nih.govnih.govfrontiersin.org Inhibition of α-amylase has also been noted for related structures. researchgate.net

Table 1: Representative Enzyme Inhibition Data for Structurally Related Benzamide and Sulfonamide Derivatives

| Enzyme Target | Compound Class | Parameter | Value Range | Inhibition Type |

| Human Carbonic Anhydrase I (hCA I) | Benzenesulfonamides | Kᵢ | 5.3 nM - 334 nM | Non-competitive |

| Human Carbonic Anhydrase II (hCA II) | Benzenesulfonamides | Kᵢ | 0.09 nM - 56 nM researchgate.net | Non-competitive youtube.com |

| α-Glucosidase | Benzamide Derivatives | IC₅₀ | 28.0 µM - 663.7 µM nih.gov | Competitive / Mixed |

| α-Amylase | Benzamide Derivatives | IC₅₀ | ~36 µg/mL - 45 µg/mL researchgate.net | Not Specified |

Note: The data presented are representative values for structurally related compound classes and not specific to this compound.

Identification of Molecular Targets and Binding Sites

Molecular docking and structural studies of related compounds have provided detailed insights into how these molecules interact with their enzymatic targets.

For carbonic anhydrase , the primary binding interaction occurs at the enzyme's active site. nih.govnih.gov The sulfonamide group (-SO₂NH₂) is crucial for inhibition, as its deprotonated nitrogen atom coordinates directly with the catalytic zinc ion (Zn²⁺) at the bottom of the active site cavity. acs.orgontosight.ai This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic hydration of carbon dioxide. acs.org Further stability is achieved through a network of hydrogen bonds between the sulfonamide's oxygen atoms and the hydroxyl group of the amino acid residue Threonine 199 (Thr199). nih.govacs.org The benzamide portion of the molecule typically extends towards the entrance of the active site, where it can form additional van der Waals and hydrophobic contacts with other amino acid residues, influencing the compound's potency and isoform selectivity. acs.orgnih.gov

For α-glucosidase , kinetic studies indicating non-competitive or mixed-type inhibition suggest that binding does not occur at the same site as the substrate. nih.gov Instead, these inhibitors are believed to bind to an allosteric site—a secondary binding pocket distinct from the active site. nih.govresearchgate.net Molecular docking simulations of related non-competitive inhibitors show binding to such allosteric sites near the enzyme's active center. nih.gov This binding is thought to induce a conformational change in the enzyme's structure, which in turn alters the geometry of the active site, reducing its catalytic efficiency without directly blocking substrate entry. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

Currently, there is limited information available in the scientific literature regarding the specific receptor binding profile of this compound. Preclinical research has predominantly focused on its interactions with enzymatic targets rather than on a broad screening against a panel of cellular receptors.

Cellular Pathway Modulation Studies (excluding clinical applications)

Investigation of in vitro Cellular Responses (e.g., modulation of cell viability, specific cellular processes)

In vitro studies on various novel sulfonamide derivatives have demonstrated their potential to modulate cellular responses, most notably cell viability in cancer cell lines. nih.govnih.gov Research has shown that certain sulfonamides exhibit cytotoxic effects against human cancer cells, including breast cancer lines like MCF-7 and MDA-MB-468, and cervical cancer cells like HeLa. nih.govnih.govresearchgate.net The cytotoxic effect is typically dose-dependent, with IC₅₀ values for some novel sulfonamide compounds against the MDA-MB-468 breast cancer line being reported below 30 µM. nih.govresearchgate.net These findings indicate that compounds containing the sulfonamide moiety can suppress the proliferation of cancer cells in vitro. nih.gov

Table 2: Representative Cytotoxic Activity (IC₅₀) of Novel Sulfonamide Derivatives on Human Cancer Cell Lines

| Cell Line | Cancer Type | Representative IC₅₀ Range (µM) |

| MDA-MB-231 | Breast | 4.62 - 7.21 nih.gov |

| MCF-7 | Breast | < 128 nih.govresearchgate.net |

| HeLa | Cervical | 4.62 - 7.21 nih.gov |

Note: The data presented are for various structurally related sulfonamide compounds and not specific to this compound. The values indicate a range of activities observed in different studies.

Molecular Basis of Intracellular Signaling Perturbations

The enzymatic inhibition observed with this class of compounds can lead to significant perturbations in intracellular signaling pathways.

The inhibition of carbonic anhydrase is a primary mechanism for altering cellular homeostasis. nih.gov Carbonic anhydrases play a vital role in regulating pH by catalyzing the rapid interconversion of carbon dioxide and bicarbonate. nih.govyoutube.com By inhibiting this enzyme, sulfonamide-containing compounds can disrupt cellular pH balance, often leading to metabolic acidosis. youtube.comnih.gov This modulation of pH can, in turn, affect numerous cellular processes that are pH-dependent, including immune cell activation, cell proliferation, and apoptosis. nih.gov For instance, the anti-inflammatory effects of some carbonic anhydrase inhibitors have been linked to the modulation of macrophage activation. nih.gov

Furthermore, the inhibition of α-glucosidase and α-amylase directly impacts carbohydrate metabolism. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can affect the energy balance within a cell. While the primary context for this action is in managing postprandial hyperglycemia, at a cellular level, altering glucose availability can influence signaling pathways tied to cellular growth and survival.

Antimicrobial Activity: Mechanistic Perspectives in In Vitro Models

No studies were found that investigated the antimicrobial activity of this compound. Consequently, there is no information regarding its potential mechanisms of action against bacteria, fungi, or other microorganisms in in vitro models. Data typically presented in this section, such as minimum inhibitory concentrations (MICs) or effects on microbial growth kinetics, are not available.

Anti-inflammatory and Immunomodulatory Mechanisms: In Vitro Cellular Models

There is no available research on the anti-inflammatory or immunomodulatory properties of this compound in in vitro cellular models. As a result, mechanistic details concerning its effects on inflammatory pathways, cytokine production, or immune cell function have not been documented.

Neuroprotective Effects: Molecular Basis in In Vitro Neuronal Models

The potential neuroprotective effects of this compound have not been explored in any publicly accessible studies. Therefore, there is no information on its molecular basis of action in in vitro neuronal models, such as its impact on neuronal viability, oxidative stress, or other pathways relevant to neurodegeneration.

Future Directions and Research Gaps in the Study of 2 Ethylsulfonyl N Propylbenzamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The creation of 2-(ethylsulfonyl)-N-propylbenzamide currently may rely on conventional chemical reactions. Future research will likely pivot towards more efficient and environmentally responsible methods of synthesis. The goal is to reduce waste, minimize energy consumption, and use less hazardous materials.

Key areas for development include:

Green Chemistry: This approach prioritizes the use of non-toxic solvents and reagents, aiming to create a more sustainable manufacturing process. One such method involves the use of a manganese catalyst for the methoxymethylation of primary amides, which avoids toxic reagents and multi-step protocols. rsc.org Another sustainable approach uses a special type of solvent mixture (Deep Eutectic Solvents) that allows some reactions to occur at room temperature under normal air, simplifying the process significantly. researchgate.net

Catalytic Processes: Developing new catalysts could lead to more selective and efficient reactions. For instance, researchers have reported a manganese-catalyzed method for modifying benzamides that is highly selective. rsc.org

Flow Chemistry: This technique involves continuously pumping reactants through a reactor. It offers superior control over reaction conditions like temperature and pressure, leading to higher yields, improved safety, and easier production scaling.

Biocatalysis: Using enzymes to perform specific chemical transformations offers the advantage of high precision under mild, environmentally friendly conditions.

A comparison of these potential synthetic strategies highlights the move towards more advanced and sustainable chemistry.

| Synthetic Strategy | Primary Advantages | Potential Hurdles |

| Traditional Synthesis | Established and well-understood methods. | Often requires multiple steps, harsh conditions, and can generate significant chemical waste. |

| Green Chemistry | Reduces environmental impact and enhances safety. rsc.orgresearchgate.net | Requires development of new, effective green reagents and solvents. rsc.orgresearchgate.net |

| Catalytic Processes | High efficiency and selectivity, leading to purer products and less waste. rsc.org | Discovery and optimization of suitable catalysts can be time-consuming. |

| Flow Chemistry | Excellent process control, scalability, and enhanced safety. | Initial equipment investment can be high, and reactor clogging can be an issue. |

| Biocatalysis | Extremely high selectivity and mild reaction conditions. | Enzyme stability, availability, and cost can be limiting factors. |

Advanced Computational Methodologies for De Novo Design and Optimization

Computer-aided drug design (CADD) has become an essential tool in developing new medicines by predicting how molecules will behave, thus saving time and resources. emanresearch.orgnih.govemanresearch.org For this compound, advanced computational methods can be used to design and optimize new, more effective derivatives.

Future computational approaches include:

3D-QSAR and Pharmacophore Modeling: These methods help identify the key chemical features of a molecule that are essential for its biological activity. emanresearch.orgnih.gov By creating a 3D model of these features (a pharmacophore), researchers can screen virtual libraries of compounds to find new potential drug candidates. nih.gov

Molecular Docking and Dynamics: These simulations predict how a molecule like this compound might bind to a specific protein target. mdpi.comresearchgate.net This insight is crucial for optimizing the molecule's structure to improve its fit and, consequently, its potency.

Machine Learning and AI: Artificial intelligence can be used to analyze vast datasets of chemical and biological information to predict the properties of new, unmade compounds, including their potential effectiveness and how they might be processed by the body.

QM/MM (Quantum Mechanics/Molecular Mechanics): This hybrid technique provides a highly detailed and accurate view of the interactions between a drug and its target protein, which is particularly useful for understanding the precise role of specific chemical groups like the ethylsulfonyl moiety.

Discovery of Unexplored Biological Targets and Mechanistic Paradigms

While this compound may have known biological effects, its full range of interactions within a biological system is likely not fully understood. A significant research gap exists in identifying all of its molecular targets and the pathways it affects.

Strategies for discovering new targets include:

Chemical Proteomics: This powerful technique uses a version of the compound as a "bait" to fish out its binding partners from a complex mixture of proteins within a cell, allowing for direct identification of its targets.

Phenotypic Screening: This involves testing the compound across a wide range of cell-based models representing different diseases. An unexpected positive result can point towards a novel therapeutic use and a previously unknown biological target.

Computational Target Prediction: Algorithms can screen the structure of this compound against databases of known proteins to predict likely binding partners, providing a starting point for experimental validation.

Development of Bioconjugation Strategies Utilizing this compound Derivatives

Bioconjugation is the process of chemically linking a molecule, like this compound, to another biological entity, such as a protein or antibody. wikipedia.orgartixio.com This strategy can enhance the delivery of a drug to its target, improve its stability, and reduce side effects. pharmiweb.comnih.gov

Future research could focus on creating derivatives of this compound that are suitable for bioconjugation.

| Bioconjugation Strategy | Description | Potential Application for the Compound |

| Antibody-Drug Conjugates (ADCs) | The compound is attached to an antibody that specifically recognizes and binds to cancer cells. artixio.compharmiweb.com | Targeted delivery of a cytotoxic version of the compound directly to tumors, minimizing damage to healthy tissue. artixio.com |

| Click Chemistry | A highly efficient and specific chemical reaction is used to "click" the compound onto a biomolecule. nih.gov | Attaching fluorescent dyes or other tags to track the compound's location and interactions within living cells. nih.gov |

| Photoaffinity Labeling | A light-activated chemical group is added to the compound. When exposed to light, it forms a permanent covalent bond with its target protein. | Permanently tagging the compound's biological target, which makes it easier to identify and study. |

| Ligand-Directed Acylation | Using a ligand to deliver a reactive N-acyl-N-alkylsulfonamide (NASA) group to a nearby lysine (B10760008) residue on a target protein, forming a covalent bond. nih.gov | Creating a permanent bond with a specific protein target, which could be used for selective protein labeling or potentially for targeted protein degradation. nih.gov |

Investigation of the Compound's Role in Chemical Biology Tool Development

Beyond its potential as a drug, this compound and its derivatives can be developed into valuable tools for chemical biology research. These tools help scientists probe and understand complex biological processes. wikipedia.org

Potential applications include:

Fluorescent Probes: By attaching a fluorescent molecule, researchers can create a probe that lights up when it binds to its target, allowing for visualization of biological events in real-time. nih.gov

Molecular Probes for Target Engagement: A derivative could be used to confirm that a potential drug is binding to its intended target within a cell, a critical step in drug development. nih.gov

Assay Development: The compound can be used as a standard in screening assays to find other molecules that bind to the same target, accelerating the discovery of new lead compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethylsulfonyl)-N-propylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonation of benzamide derivatives followed by coupling with ethylsulfonyl groups. Key steps include:

- Sulfonation : Use of sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under controlled temperatures (0–6°C) to avoid side reactions .

- Amidation : Coupling with N-propylamine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

- Purification : Recrystallization from acetonitrile or silica gel chromatography to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H and C NMR confirm the ethylsulfonyl (-SOCH) and N-propyl groups. Discrepancies in splitting patterns may arise from rotameric forms of the sulfonamide; variable-temperature NMR can resolve these .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 282.1) and detects impurities like unreacted sulfonyl chloride .

- FT-IR : Peaks at 1320–1350 cm (S=O asymmetric stretch) and 1150–1170 cm (S=O symmetric stretch) confirm sulfonyl group incorporation .

Advanced Research Questions

Q. How does the ethylsulfonyl moiety influence the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer : The ethylsulfonyl group enhances electronegativity and hydrogen-bonding capacity, promoting interactions with catalytic residues in enzymes. For example:

- Enzyme Inhibition : In kinase assays, the sulfonyl group binds to ATP pockets via polar interactions, as shown in analogues with IC values <1 μM .

- Receptor Binding : Molecular docking studies suggest the ethylsulfonyl group stabilizes interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs) .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (K values) .

Q. What computational strategies are recommended for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (~2.8) and solubility (~0.1 mg/mL), indicating moderate lipophilicity. The ethylsulfonyl group reduces blood-brain barrier permeability (TPSA ≈ 90 Ų) .

- Metabolism Simulations : CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation) is modeled using Schrödinger’s QikProp, guiding in vitro hepatocyte stability assays .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess conformational stability in aqueous and membrane environments over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC ≥95%) .

- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity measurements .

- Data Normalization : Report IC values relative to positive/negative controls and account for solvent effects (e.g., DMSO <1% v/v) .

Q. What role do substituents (e.g., ethylsulfonyl vs. methylsulfonyl) play in modulating the compound’s pharmacological profile?

- Methodological Answer :

- Electron-Withdrawing Effects : Ethylsulfonyl groups increase electrophilicity at the benzamide carbonyl, enhancing reactivity in nucleophilic environments compared to methylsulfonyl derivatives .

- Steric Effects : Ethyl groups improve target selectivity by reducing off-target interactions, as shown in comparative SAR studies .

- Metabolic Stability : Ethylsulfonyl derivatives exhibit longer half-lives (t >2 h in microsomes) due to reduced oxidative metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.